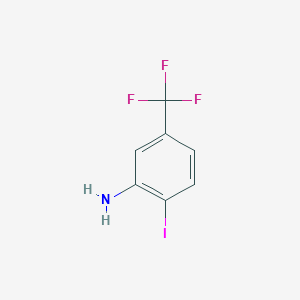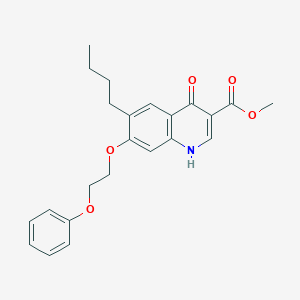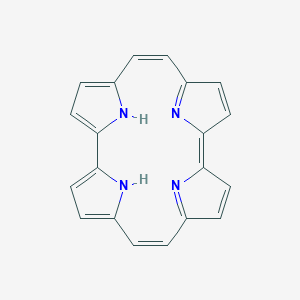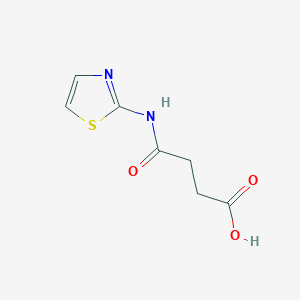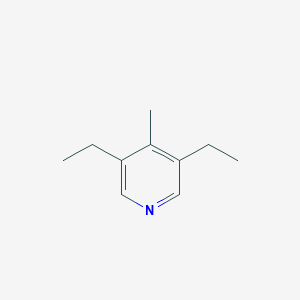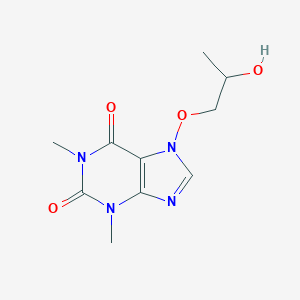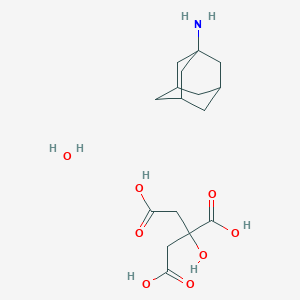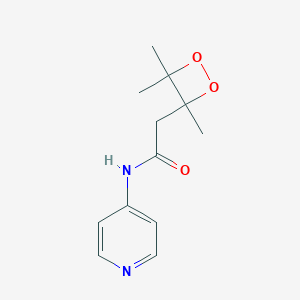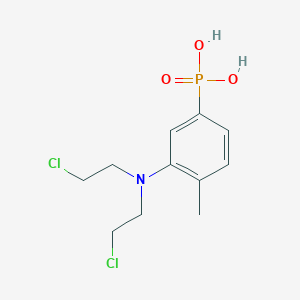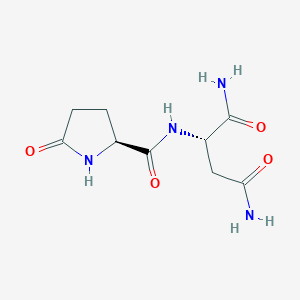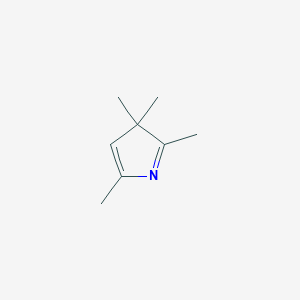
2,3,3,5-Tetramethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,5-Tetramethylpyrrole (TMP) is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. TMP is a colorless liquid that is soluble in water and has a characteristic odor. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Mecanismo De Acción
The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit lipid peroxidation and protect against oxidative stress in various cell types. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to modulate the expression of various genes involved in inflammation and cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,3,3,5-Tetramethylpyrrole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2,3,3,5-Tetramethylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in inflammation. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS) in various cell types. In animal studies, 2,3,3,5-Tetramethylpyrrole has been shown to have neuroprotective effects and improve cognitive function in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole is relatively easy to synthesize and can be obtained from commercial sources. However, 2,3,3,5-Tetramethylpyrrole also has some limitations, including its potential toxicity and its limited solubility in organic solvents. Additionally, 2,3,3,5-Tetramethylpyrrole can undergo oxidation and degradation under certain conditions, which can affect its stability and purity.
Direcciones Futuras
2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis. In drug discovery, 2,3,3,5-Tetramethylpyrrole has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 2,3,3,5-Tetramethylpyrrole has been shown to enhance the efficacy of various drugs, including antibiotics and anticancer drugs. In materials science, 2,3,3,5-Tetramethylpyrrole can be used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers. In catalysis, 2,3,3,5-Tetramethylpyrrole can be used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Conclusion
In conclusion, 2,3,3,5-Tetramethylpyrrole is a heterocyclic organic compound that has received significant attention due to its unique properties and potential applications in various fields. 2,3,3,5-Tetramethylpyrrole can be synthesized through several methods and has been extensively studied for its potential applications in organic synthesis, catalysis, and materials science. The mechanism of action of 2,3,3,5-Tetramethylpyrrole is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 2,3,3,5-Tetramethylpyrrole has several advantages for lab experiments, including its high yield and purity, its solubility in water, and its stability under various conditions. Additionally, 2,3,3,5-Tetramethylpyrrole has several potential future directions for research, including its application in drug discovery, materials science, and catalysis.
Métodos De Síntesis
2,3,3,5-Tetramethylpyrrole can be synthesized through several methods, including the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, the reaction of 2,3-butanedione with ammonia and a reducing agent, and the reaction of 2,3-dimethyl-2-butene with ammonia and hydrogen peroxide. The most commonly used method is the reaction of 2,3-pentanedione with ammonia in the presence of a catalyst, which yields 2,3,3,5-Tetramethylpyrrole with a high yield and purity.
Aplicaciones Científicas De Investigación
2,3,3,5-Tetramethylpyrrole has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. In organic synthesis, 2,3,3,5-Tetramethylpyrrole is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In catalysis, 2,3,3,5-Tetramethylpyrrole is used as a ligand for transition metal catalysts, which can be used in various reactions, including cross-coupling reactions, hydrogenation, and oxidation. In materials science, 2,3,3,5-Tetramethylpyrrole is used as a monomer for the synthesis of various polymers, including conductive polymers, biodegradable polymers, and high-performance polymers.
Propiedades
Número CAS |
110466-33-6 |
|---|---|
Nombre del producto |
2,3,3,5-Tetramethylpyrrole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
2,3,3,5-tetramethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h5H,1-4H3 |
Clave InChI |
GIGZRTVRLYCOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=N1)C)(C)C |
SMILES canónico |
CC1=CC(C(=N1)C)(C)C |
Sinónimos |
3H-Pyrrole,2,3,3,5-tetramethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
